molecular formula C18H17BrN4O2 B2408280 N-(4-bromophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866866-73-1

N-(4-bromophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2408280
CAS No.: 866866-73-1
M. Wt: 401.264
InChI Key: FHGOXJJYQHOOEZ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17BrN4O2 and its molecular weight is 401.264. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Novel 1,2,4-triazole derivatives have been synthesized, demonstrating significant antimicrobial properties. These compounds, including those similar to N-(4-bromophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, showed promising results against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007; Zhao et al., 2012; Fandaklı et al., 2012).

Corrosion Inhibition

  • Research on triazole derivatives also includes studies on their application in corrosion inhibition. For instance, a study on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole indicated its efficacy as a corrosion inhibitor for mild steel in hydrochloric acid medium, demonstrating the compound's potential in protecting metals from corrosion (Bentiss et al., 2009).

Synthetic Methodologies

  • The development of practical synthesis methods for related compounds has been a topic of interest. These studies not only provide insights into the chemical synthesis of complex molecules but also pave the way for the production of compounds with potential pharmacological applications (Ikemoto et al., 2005).

Properties

IUPAC Name

N-(4-bromophenyl)-1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O2/c1-3-25-16-10-8-15(9-11-16)23-12(2)17(21-22-23)18(24)20-14-6-4-13(19)5-7-14/h4-11H,3H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGOXJJYQHOOEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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